molecular formula C19H22N6O2 B2569650 ethyl 4-(1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 890941-47-6

ethyl 4-(1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No. B2569650
CAS RN: 890941-47-6
M. Wt: 366.425
InChI Key: FOFHSZBDEFWPIV-UHFFFAOYSA-N
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Description

Ethyl 4-(1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazolo[3,4-d]pyrimidine derivative that has been shown to exhibit promising effects in various biological systems. In

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was synthesized and showed excellent biocidal properties against bacteria and fungi, highlighting the compound's potential in developing new antimicrobial agents (Youssef et al., 2011).

Antitubercular and Cytotoxicity Screening

A series of compounds were designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis, showing promising inhibition properties. The study demonstrates the compound's potential application in antitubercular drug development (Reddy et al., 2014).

Dual-Acting Hypoglycemic Agents

Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, including ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, were found to be potent dual-acting hypoglycemic agents, activating both glucokinase (GK) and PPARγ. This suggests the compound's application in diabetes treatment (Song et al., 2011).

Antimicrobial and Anticancer Potential

Synthesis of novel pyrazole derivatives led to compounds with high antimicrobial and anticancer activity, indicating the utility of ethyl 4-(1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate derivatives in developing new therapeutic agents (Hafez et al., 2016).

Synthesis and Evaluation of Anticancer Agents

The compound's derivatives were synthesized and showed significant antiproliferative activity against human cancer cell lines, further highlighting its potential in cancer research and treatment development (Mallesha et al., 2012).

Biochemical Analysis

Biochemical Properties

Ethyl 4-(1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound’s pyrazolo[3,4-d]pyrimidine core allows it to bind effectively to the active sites of these enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, influencing cellular functions and processes .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division. Additionally, it can induce apoptosis in certain cell types, leading to programmed cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, affecting the production of proteins involved in various cellular processes. Additionally, the compound can interact with DNA and RNA, influencing transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At high doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation, affecting cellular energy production and metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in targeting specific cellular processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes .

properties

IUPAC Name

ethyl 4-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-3-27-19(26)24-10-8-23(9-11-24)17-16-12-22-25(18(16)21-13-20-17)15-6-4-14(2)5-7-15/h4-7,12-13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFHSZBDEFWPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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